molecular formula C21H26N2O6S B8637682 2-[[(4-Methylphenyl)sulfonyl]amino]-6-[[(phenylmethoxy)carbonyl]amino]hexanoic acid

2-[[(4-Methylphenyl)sulfonyl]amino]-6-[[(phenylmethoxy)carbonyl]amino]hexanoic acid

Cat. No.: B8637682
M. Wt: 434.5 g/mol
InChI Key: XSWGRGGVKUEBSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[(4-Methylphenyl)sulfonyl]amino]-6-[[(phenylmethoxy)carbonyl]amino]hexanoic acid, also known as Nα-tosyl-L-lysine, is a derivative of the amino acid lysine. It is characterized by the presence of a tosyl group (p-toluenesulfonyl) attached to the amino group of lysine. This compound is widely used in peptide synthesis and as a building block in the preparation of various bioactive peptides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(4-Methylphenyl)sulfonyl]amino]-6-[[(phenylmethoxy)carbonyl]amino]hexanoic acid typically involves the protection of the amino group of lysine with a tosyl group. This can be achieved through the reaction of lysine with tosyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or organic solvent, and the product is purified through crystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the tosylation process.

Chemical Reactions Analysis

Types of Reactions

2-[[(4-Methylphenyl)sulfonyl]amino]-6-[[(phenylmethoxy)carbonyl]amino]hexanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to remove the tosyl group.

    Oxidation and Reduction: this compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in organic solvents like dichloromethane or dimethylformamide.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be used.

Major Products Formed

    Substitution Reactions: The major products are derivatives of lysine with different functional groups replacing the tosyl group.

    Hydrolysis: The primary product is lysine, with the tosyl group removed.

    Oxidation and Reduction: The products depend on the specific reagents and conditions used.

Scientific Research Applications

2-[[(4-Methylphenyl)sulfonyl]amino]-6-[[(phenylmethoxy)carbonyl]amino]hexanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of peptides and proteins. It is also employed in the study of enzyme mechanisms and protein-ligand interactions.

    Biology: The compound is used in the preparation of bioactive peptides that can modulate biological processes. It is also utilized in the study of protein structure and function.

    Medicine: this compound is involved in the development of peptide-based drugs and therapeutic agents. It is used in the synthesis of peptide vaccines and diagnostic tools.

    Industry: The compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for chemical synthesis.

Mechanism of Action

The mechanism of action of 2-[[(4-Methylphenyl)sulfonyl]amino]-6-[[(phenylmethoxy)carbonyl]amino]hexanoic acid involves its interaction with enzymes and proteins. The tosyl group can act as a protecting group, preventing unwanted reactions at the amino group of lysine. This allows for selective modification of other functional groups in the molecule. The compound can also interact with active sites of enzymes, modulating their activity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Tos-Gly-Pro-Lys-AMC: A fluorogenic peptide substrate used in enzyme assays.

    Pentachlorophenyl and 2,4,5-trichlorophenyl esters of gly-lys(Nɛ-tos)-lys(Nɛ-tos): Used in the synthesis of polypeptides with regular structures.

Uniqueness

2-[[(4-Methylphenyl)sulfonyl]amino]-6-[[(phenylmethoxy)carbonyl]amino]hexanoic acid is unique due to its specific structure and reactivity. The presence of the tosyl group provides a versatile handle for chemical modifications, making it a valuable tool in peptide synthesis. Its ability to protect the amino group of lysine while allowing selective reactions at other sites sets it apart from other similar compounds.

Properties

Molecular Formula

C21H26N2O6S

Molecular Weight

434.5 g/mol

IUPAC Name

2-[(4-methylphenyl)sulfonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid

InChI

InChI=1S/C21H26N2O6S/c1-16-10-12-18(13-11-16)30(27,28)23-19(20(24)25)9-5-6-14-22-21(26)29-15-17-7-3-2-4-8-17/h2-4,7-8,10-13,19,23H,5-6,9,14-15H2,1H3,(H,22,26)(H,24,25)

InChI Key

XSWGRGGVKUEBSE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CCCCNC(=O)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Nε -Carbobenzyloxy-L-lysine (30.0 g, 0.107 mmol) was dissolved in a solution of 2N NaOH (60 mL) and dioxane (150 mL) under nitrogen. After about 15 minutes at room temperature, the mixture was cooled to about 0° C. and subsequently treated with additional 2N NaOH (60 mL) and p-toluenesulfonyl chloride (20.4 g, 0.107 mmol) in 5 g portions over about 15 minutes. The mixture was stirred at about 0° C. for about 1 hour and at room temperature for about 18 hours before it was neutralized to pH 6 with 1N HCl. The mixture was then diluted with ethyl acetate and the organic phase was separated and washed with brine. The aqueous phase was extracted twice more with ethyl acetate and the combined organic phases were treated further as mentioned above. Following drying and solvent evaporation of the combined organic phases, the residue was first pre-columned on silica gel (elution with 10% methanol in dichloromethane) and subsequently recrystallized from ethyl acetate/hexanes (2:1) to give 37.67 g (81%) of the title compound as a white solid, m.p. 120°-121° C.; 1H NMR (CDCl3) δ 8.37 (v br s, 0.5H), 7.71 (d, J=8.0 Hz, 2H), 7.32 (s, 5H), 7.23 (d, J=7.6 Hz, 2H), 6.49 and 4.89 (2m, 1H), 5.73 (d, J=8.4 Hz, 1H), 5.10 and 5.04 (2s, 2H), 3.91 (m, 1H), 3.17-3.02 (m, 2H), 2.35 (s, 3H), 1.73-1.66 (m, 2H), 1.40-1.24 (m, 4H); 13C NMR (CDCl3) ppm 199.88, 175.06, 174.57, 158.37, 156.89, 143.66, 136.86, 136.32, 129.66, 128.54, 128.10, 127.19, 67.47, 66.89, 55.28, 40.95, 40.44, 32.25, 29.10, 28.75, 21.77, 21.46; IR (KBr, cm-1) 3382, 3264, 2950, 1738, 1656 1550, 1334, 1286, 1160, 1092, 818, 678, 568; MS m/z (MH+) 435.1590, obsd 435.1595.
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
20.4 g
Type
reactant
Reaction Step Four
Name
Quantity
60 mL
Type
solvent
Reaction Step Four
Yield
81%

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